Carfenazine

描述

Carfenazine, also known as carphenazine maleate, is a phenothiazine derivative that was primarily used as an antipsychotic and tranquilizer. It was developed for the treatment of chronic schizophrenic psychoses in hospitalized patients. This compound was withdrawn from the market due to its side effects and the availability of better alternatives .

准备方法

Carfenazine is synthesized through a multi-step process involving the alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane, followed by a second alkylation with 2-(1-piperazinyl)ethanol. The reaction conditions typically involve the use of solvents and catalysts to facilitate the alkylation reactions .

Synthetic Route:

Step 1: Alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane to form 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one.

Step 2: Alkylation of the intermediate with 2-(1-piperazinyl)ethanol to yield this compound.

化学反应分析

Carfenazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced phenothiazine derivatives.

Substitution Products: Halogenated and alkylated derivatives.

科学研究应用

Pharmacological Mechanism

Carfenazine functions as a dopamine antagonist, primarily blocking postsynaptic D1 and D2 receptors in the mesolimbic pathway of the brain. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity, which is often elevated in conditions like schizophrenia . Additionally, it influences the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as metabolism and wakefulness .

Therapeutic Uses

-

Psychiatric Disorders :

- Schizophrenia : this compound is primarily used to manage acute and chronic schizophrenic reactions. Its efficacy in reducing positive symptoms (hallucinations and delusions) has been well-documented .

- Other Psychotic Disorders : It may also be beneficial for patients with other psychotic disorders, although schizophrenia remains its primary indication .

- Adjunctive Treatment :

- Potential Antimicrobial Activity :

- Cancer Treatment :

- Neurodegenerative Diseases :

Case Study 1: Schizophrenia Management

A case study involving a 30-year-old male with schizophrenia highlighted significant improvements after switching from Haloperidol to this compound. The patient experienced reduced auditory hallucinations and improved social interactions within weeks of treatment initiation, demonstrating this compound's potential effectiveness in managing severe psychiatric symptoms .

Case Study 2: Antimicrobial Effects

In a clinical setting, a patient with a resistant bacterial infection was treated with a regimen including this compound. The treatment not only addressed the psychiatric symptoms but also resulted in notable improvements in infection markers, indicating possible antimicrobial benefits .

Comparative Data Table

作用机制

Carfenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Targets and Pathways:

Dopamine Receptors: D1 and D2 receptor antagonism.

Hormonal Pathways: Inhibition of hypothalamic and hypophyseal hormone release.

Reticular Activating System: Depression of this system affects various physiological functions.

相似化合物的比较

- Butaperazine

- Fluphenazine

- Chlorpromazine

- Thioridazine

- Trifluoperazine .

Carfenazine’s unique chemical structure and pharmacological properties make it an interesting compound for scientific research, despite its withdrawal from clinical use.

生物活性

Carfenazine, a phenothiazine derivative, is primarily recognized for its antipsychotic properties. This compound functions by antagonizing dopamine receptors, particularly D1 and D2 receptors, which are crucial in the modulation of psychotic symptoms. Understanding the biological activity of this compound involves examining its pharmacodynamics, therapeutic applications, and potential side effects.

This compound operates mainly through the blockade of postsynaptic mesolimbic dopaminergic receptors. This action is significant in managing symptoms associated with schizophrenia and other psychotic disorders. The pharmacological profile of this compound includes:

- Dopamine Receptor Antagonism : It primarily targets D2 receptors while also affecting D1 receptors, which helps in reducing dopaminergic overactivity often seen in psychotic states .

- Influence on Neurotransmitter Systems : Beyond dopamine, this compound may influence other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic efficacy .

Therapeutic Applications

This compound is indicated for the treatment of acute or chronic schizophrenic reactions in hospitalized patients. Its use has been documented in various clinical settings where patients exhibit severe psychotic symptoms that require immediate intervention. Notably, this compound has been utilized in the following contexts:

- Management of Schizophrenia : It is effective in alleviating both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) associated with schizophrenia .

- Adjunctive Therapy : this compound can be used alongside other medications to enhance therapeutic outcomes for patients who are resistant to standard treatments .

Case Studies and Clinical Findings

Several case studies have illustrated the efficacy and safety profile of this compound in clinical practice:

- Case Study 1 : A patient with treatment-resistant schizophrenia exhibited significant improvement after switching from haloperidol to this compound. Over six months, there was a marked reduction in both positive and negative symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS), indicating a 50% reduction in symptom severity .

- Case Study 2 : Another patient with acute psychosis transitioned to this compound after experiencing severe side effects from first-generation antipsychotics. The patient reported stable improvement and functional recovery over a year with minimal side effects .

Biological Activity Summary Table

| Aspect | Details |

|---|---|

| Drug Class | Phenothiazine Antipsychotic |

| Primary Indication | Acute or chronic schizophrenia |

| Mechanism of Action | D1 and D2 dopamine receptor antagonist |

| Efficacy | Reduces positive and negative symptoms |

| Common Side Effects | Extrapyramidal symptoms, sedation, weight gain |

| Clinical Outcomes | Significant symptom reduction in treatment-resistant cases |

Side Effects and Considerations

While this compound is effective for many patients, it is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : These include akathisia, parkinsonism, and tardive dyskinesia, which are common with many antipsychotics .

- Metabolic Effects : Weight gain and metabolic syndrome are concerns with prolonged use; however, some studies suggest that this compound may have a more favorable metabolic profile compared to other antipsychotics .

属性

IUPAC Name |

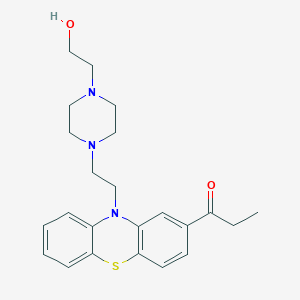

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSMZRXAEFNJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022745 | |

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term "phenothiazines" is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. Carphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2622-30-2 | |

| Record name | Carphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carfenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175-177 | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。